molecular formula C8H11Cl2F3N2 B13054807 (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl

Cat. No.: B13054807
M. Wt: 263.08 g/mol
InChI Key: AHBTXUZKQCQMGP-YCBDHFTFSA-N
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Description

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl is a chemical compound characterized by the presence of trifluorophenyl and ethane-1,2-diamine groups. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl typically involves the reaction of 2,4,5-trifluorobenzaldehyde with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride to yield the desired diamine compound. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction parameters and scalability. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include imines, amides, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: Another trifluorophenyl compound with different functional groups.

    2,3,4,5-Tetrafluorophenol: A fluorinated phenol with similar structural features.

Uniqueness

(1S)-1-(2,4,5-Trifluorophenyl)ethane-1,2-diamine 2hcl is unique due to its specific combination of trifluorophenyl and ethane-1,2-diamine groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C8H11Cl2F3N2

Molecular Weight

263.08 g/mol

IUPAC Name

(1S)-1-(2,4,5-trifluorophenyl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C8H9F3N2.2ClH/c9-5-2-7(11)6(10)1-4(5)8(13)3-12;;/h1-2,8H,3,12-13H2;2*1H/t8-;;/m1../s1

InChI Key

AHBTXUZKQCQMGP-YCBDHFTFSA-N

Isomeric SMILES

C1=C(C(=CC(=C1F)F)F)[C@@H](CN)N.Cl.Cl

Canonical SMILES

C1=C(C(=CC(=C1F)F)F)C(CN)N.Cl.Cl

Origin of Product

United States

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